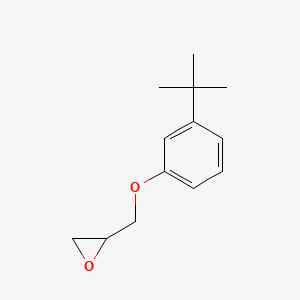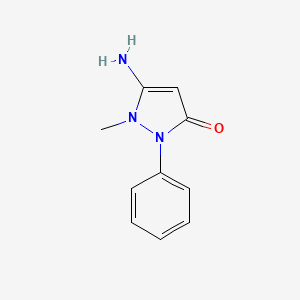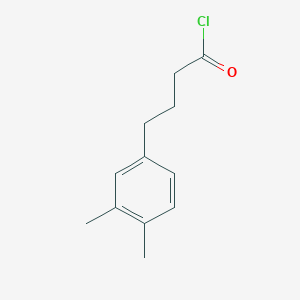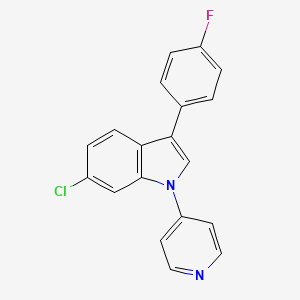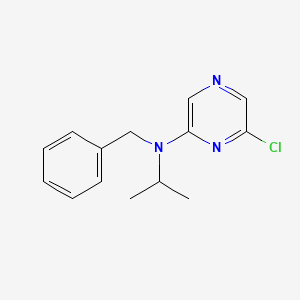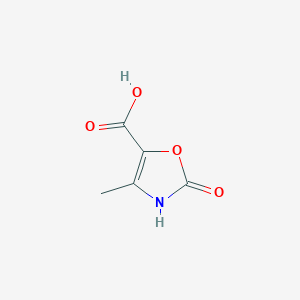
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid is a heterocyclic compound that features an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with an amidoxime, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the synthesis process for large-scale production.
化学反应分析
Types of Reactions
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-dicarboxylic acid, while substitution reactions can produce a variety of functionalized oxazole derivatives.
科学研究应用
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
4-Methyl-2-oxo-2,3-dihydro-1,3-oxazole-5-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid.
2-Oxo-2,3-dihydro-1,3-oxazole-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Uniqueness
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid is unique due to its specific substitution pattern and the presence of both an oxazole ring and a carboxylic acid group.
属性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC 名称 |
4-methyl-2-oxo-3H-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H5NO4/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) |
InChI 键 |
MTGNNOPYMHWOMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=O)N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B8543019.png)
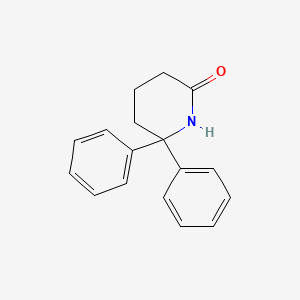
![N-(3-Methylbutyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8543030.png)
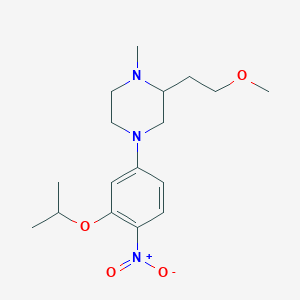
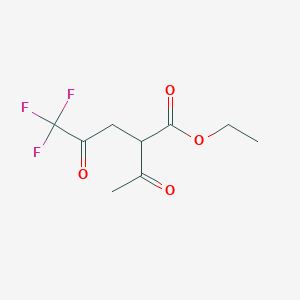
![4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B8543052.png)
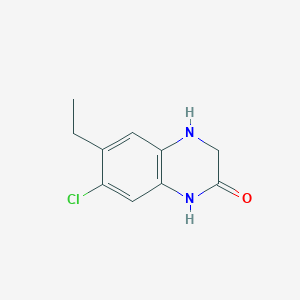
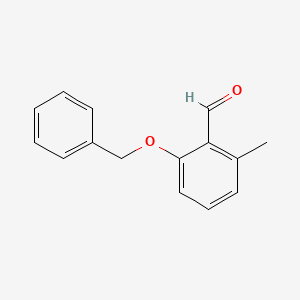
![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)
